Sodium 4,6-Dihydroxynaphthalene-2-sulfonate
Overview
Description
Sodium 4,6-Dihydroxynaphthalene-2-sulfonate is an organic compound with the molecular formula C₁₀H₇NaO₅S and a molecular weight of 262.21 g/mol . It is a sodium salt derivative of naphthalene sulfonic acid, characterized by the presence of two hydroxyl groups at positions 4 and 6 on the naphthalene ring and a sulfonate group at position 2. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate typically involves the sulfonation of 4,6-dihydroxynaphthalene. The process begins with the hydroxylation of naphthalene to introduce hydroxyl groups at the desired positions. This is followed by sulfonation using sulfuric acid or oleum to introduce the sulfonate group at position 2. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt. The final product is purified through crystallization and filtration processes to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives with varying oxidation states.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
Sodium 4,6-Dihydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Mechanism of Action
The mechanism of action of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and sulfonate group allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
- Sodium 1,7-Dihydroxynaphthalene-3-sulfonate
- Sodium 2,6-Dihydroxynaphthalene-1-sulfonate
- Sodium 4,5-Dihydroxynaphthalene-2,7-disulfonate
Comparison: Sodium 4,6-Dihydroxynaphthalene-2-sulfonate is unique due to the specific positions of its hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
sodium;4,6-dihydroxynaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKTXVDOGQVIJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232594 | |
Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-66-5 | |
Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.